2-Azido-1-(3-ethoxy-3-(trifluoromethyl)azetidin-1-yl)ethan-1-one
Overview
Description
2-Azido-1-(3-ethoxy-3-(trifluoromethyl)azetidin-1-yl)ethan-1-one: is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic and industrial applications. This compound is characterized by its unique structure, which includes an azido group, an ethoxy group, and a trifluoromethyl group attached to an azetidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Azido-1-(3-ethoxy-3-(trifluoromethyl)azetidin-1-yl)ethan-1-one typically involves multiple steps, starting with the preparation of the azetidine ring. One common synthetic route includes the reaction of ethoxy-3-(trifluoromethyl)azetidine with an appropriate azido compound under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using specialized equipment to ensure consistent quality and yield. The process would likely include purification steps to remove any impurities and ensure the final product meets the required standards.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : The azido group can be oxidized to form nitroso or nitrate derivatives.
Reduction: : The azido group can be reduced to form amino derivatives.
Substitution: : The ethoxy and trifluoromethyl groups can participate in substitution reactions with different reagents.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: : Typical reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: : Various nucleophiles and electrophiles can be used depending on the desired substitution reaction.
Major Products Formed
Oxidation: : Nitroso or nitrate derivatives.
Reduction: : Amino derivatives.
Substitution: : Various substituted azetidine derivatives.
Scientific Research Applications
2-Azido-1-(3-ethoxy-3-(trifluoromethyl)azetidin-1-yl)ethan-1-one: has several applications in scientific research:
Chemistry: : Used as a building block in organic synthesis.
Biology: : Investigated for its potential biological activity.
Medicine: : Explored for its therapeutic properties.
Industry: : Utilized in the development of new materials and chemicals.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. The azido group, in particular, can participate in click chemistry reactions, which are useful in bioconjugation and drug delivery systems.
Comparison with Similar Compounds
2-Azido-1-(3-ethoxy-3-(trifluoromethyl)azetidin-1-yl)ethan-1-one: is unique due to its combination of functional groups and its potential applications. Similar compounds include:
Azido-1-(3-ethoxy-3-(trifluoromethyl)azetidin-1-yl)ethan-1-one: : Similar structure but without the azido group.
1-(3-ethoxy-3-(trifluoromethyl)azetidin-1-yl)ethan-1-one: : Lacks the azido group and the ketone functionality.
This compound .
Properties
IUPAC Name |
2-azido-1-[3-ethoxy-3-(trifluoromethyl)azetidin-1-yl]ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11F3N4O2/c1-2-17-7(8(9,10)11)4-15(5-7)6(16)3-13-14-12/h2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWEOLPXXDCAEEH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1(CN(C1)C(=O)CN=[N+]=[N-])C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11F3N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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